molecular formula C12H21FN2O B1476579 1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one CAS No. 2092566-69-1

1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Cat. No. B1476579
CAS RN: 2092566-69-1
M. Wt: 228.31 g/mol
InChI Key: NMDZBYQWZCMMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one (FMPPE) is a novel fluorinated piperidine-based compound that has recently been investigated for its potential applications in various scientific fields. FMPPE has a unique structure that consists of a fluoromethylpyrrolidine moiety and a piperidine moiety, which allows it to interact with different biological systems in a variety of ways. This compound has been studied for its potential use in drug development, biochemistry, and physiology.

Scientific Research Applications

  • Synthesis and Molecular Structure :

    • A study described a method for synthesizing related compounds, such as "1-(pyridin-2-yl)ethan-1,2-diol" and "1-(piperidin-2-yl)ethan-1,2-diol," which are valuable for creating functionalized crown ethers (Nawrozkij et al., 2014).
    • Another study developed a new method for synthesizing "3-(Pyrrolidin-1-yl)piperidine," highlighting its importance in medicinal chemistry (Smaliy et al., 2011).
  • Chemical Characterization and Crystal Structure :

    • Research on a compound with a similar structure, "1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone," included spectroscopic characterization, X-ray crystallography, and molecular docking studies, demonstrating its potential for biological applications (Govindhan et al., 2017).
  • Material Science Applications :

    • Another relevant study focused on the synthesis of heterocyclic "push-pull" chromophores, including pyrrole and pyridine-based compounds, for electrooptic film fabrication. This research underscores the significance of molecular architecture on the microstructure and optical/electrooptic response of thin films (Facchetti et al., 2006).
  • Corrosion Inhibition in Engineering :

    • A study on cadmium(II) Schiff base complexes, including "2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine," revealed their potential as corrosion inhibitors on mild steel, showcasing an intersection between coordination chemistry and corrosion engineering (Das et al., 2017).
  • Quantum Chemical Studies :

    • Quantum chemical and molecular dynamic simulation studies have been conducted on piperidine derivatives, including "1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl," to predict their efficiency as corrosion inhibitors on iron (Kaya et al., 2016).

properties

IUPAC Name

1-[3-(fluoromethyl)pyrrolidin-1-yl]-2-piperidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O/c13-8-11-3-6-15(9-11)12(16)7-10-1-4-14-5-2-10/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDZBYQWZCMMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N2CCC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 2
1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 3
1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 6
1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.